4-Benzyl-1(2H)-phthalazinone
Overview
Description
Synthesis Analysis
4-Benzyl-1(2H)-phthalazinone and its derivatives can be synthesized through various chemical reactions, including the Mannich reaction, which involves the reaction of 4-benzylphthalazinone with diazomethane to yield O-methylated derivatives. Additionally, Friedel-Crafts reactions have been used to prepare related phthalazinone derivatives by reacting phthalic anhydride with different nucleophiles (Bedair, Lamphon, & Ghazal, 1987; Chowdary, Prashant, Srinivas Rao, & Krishnan, 2000).
Molecular Structure Analysis
The molecular structure of 4-Benzyl-1(2H)-phthalazinone has been characterized by various spectroscopic methods including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These analytical techniques provide insights into the compound's molecular framework and functional groups, enabling the identification of potential reactivity and properties (Berard, Paventi, Chan, & Hay, 1994).
Chemical Reactions and Properties
4-Benzyl-1(2H)-phthalazinone undergoes various chemical reactions including cyclocondensation, Friedel-Crafts acylation, and reactions with nucleophilic and electrophilic reagents, leading to a wide array of derivatives with diverse biological and chemical properties. These reactions are instrumental in exploring the compound's chemical behavior and in the development of novel compounds with enhanced activities or material properties (Shariat & Abdollahi, 2004; Suchand & Satyanarayana, 2018).
Physical Properties Analysis
The physical properties of 4-Benzyl-1(2H)-phthalazinone derivatives, including solubility, melting point, and thermal stability, have been studied to assess their applicability in various fields. High-performance polymers derived from phthalazinone show good solubility in common organic solvents and exhibit excellent thermal properties, making them suitable for engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).
Chemical Properties Analysis
The chemical properties of 4-Benzyl-1(2H)-phthalazinone, including its reactivity towards different chemical reagents and conditions, highlight its versatility in synthetic chemistry. Its ability to undergo nucleophilic substitution, acylation, and other reactions makes it a valuable starting material for the synthesis of a wide range of chemical entities with potential applications in medicinal chemistry and material science (Abubshait, Kassab, Al-Shehri, & Abubshait, 2011).
Scientific Research Applications
- 1,2,4-Triazin-3,5(2H,4H)-dione Derivatives
- Methods of Application : These compounds were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .
- Results or Outcomes : The structure of these compounds was characterized by 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis . A single-crystal X-ray diffraction experiment indicated that these compounds crystallize in a monoclinic space group .
- 6-Azauracil and its Derivatives
- Application Summary : 6-Azauracil and its derivatives form an important class of heteroaromatic compounds with various interesting biochemical properties . Among these derivatives, the 2-benzyl-1,2,4-triazin-3,5(2H,4H)-dione has shown anticoccidial activity and property of aldose reductase inhibitor .
- Methods of Application : The major effect has been ascribed to the in vivo formation of 6-azauridine-50-phosphate (6-azaUMP), a competitive inhibitor of orotidine-50-phosphate (OMP) decarboxylase . OMP decarboxylase catalyzes the decarboxylation of orotidine-50-phosphate to uridine-50-phosphate, an essential step in the de novo biosynthesis of pyrimidine .
- Results or Outcomes : The 1,2,4-triazine ring system had been suggested for study because of various interesting biological activities . Until now, the 1,2,4-triazine and/or fused 1,2,4-triazine moiety have been two of the most popular heterocycles in heterocyclic chemistry. They have been reported to possess a broad spectrum of biological properties and are used in medicine .
Future Directions
The future directions for the research on 4-Benzyl-1(2H)-phthalazinone could include further exploration of its biological activities and potential applications in medicine. Given its pronounced antipyretic, analgesic, and tuberculostatic activity, it could be of interest in the development of new therapeutic agents .
properties
IUPAC Name |
4-benzyl-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCMEHWBGPJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346948 | |
Record name | 4-Benzyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1(2H)-phthalazinone | |
CAS RN |
32003-14-8 | |
Record name | 4-(Phenylmethyl)-2H-phthalazin-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032003148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(PHENYLMETHYL)-2H-PHTHALAZIN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL8JLO3GTI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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